molecular formula C21H18N4O2S B2981589 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 1243005-50-6

3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Cat. No.: B2981589
CAS No.: 1243005-50-6
M. Wt: 390.46
InChI Key: ZWEJOUIHWZFTLW-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one, offered as a high-purity material for research purposes. The core triazolopyrazine scaffold is a nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry and drug discovery . This scaffold is found in various marketed drugs and is the subject of ongoing research due to its wide spectrum of reported biological activities. Scientific literature indicates that novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for various biological activities, demonstrating potential as scaffolds for antibacterial agents . Furthermore, triazolopyrazine derivatives have been investigated for use in diverse fields beyond medicine, such as serving as components in the development of organic light-emitting diodes (OLEDs) . The specific research applications for this compound will be determined by the investigator. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(4-ethenylphenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-3-15-7-9-16(10-8-15)14-28-21-23-22-19-20(26)24(11-12-25(19)21)17-5-4-6-18(13-17)27-2/h3-13H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEJOUIHWZFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)C=C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, ortho esters, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to form specific interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural Comparison

Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent (Position 3) Substituent (Position 7) Reference
Target Compound ~C21H18N4O2S* ~390.43 [(4-Ethenylphenyl)methyl]sulfanyl 3-Methoxyphenyl
7-(3-Fluorophenyl) analog C11H7FN4O 230.20 3-Fluorophenyl
3-[(2-Chlorophenyl)methyl]sulfanyl-5-methyl analog C13H11ClN4OS 306.77 [(2-Chlorophenyl)methyl]sulfanyl 5-Methyl
7-(3,4-Difluorophenyl) analog C21H16F2N4O2S 426.40 [2-(2,5-Dimethylphenyl)-2-oxoethyl]sulfanyl 3,4-Difluorophenyl

Key Observations :

  • Electron Effects : The 3-methoxyphenyl group in the target compound donates electron density via the methoxy (-OCH3) group, contrasting with electron-withdrawing fluorine in the 7-(3-fluorophenyl) analog .
  • Steric Bulk : The target compound’s 3-substituent is sterically bulkier than the 2-chlorophenylmethyl group in , which may influence receptor binding or metabolic stability.
Physicochemical Properties
  • Molecular Weight : The target compound (~390.43 g/mol) is heavier than simpler analogs (e.g., 230.20 g/mol for ) due to its extended aromatic substituents.
  • Solubility : The 3-methoxyphenyl group may enhance aqueous solubility slightly compared to halogenated analogs (e.g., ), though the bulky 3-substituent likely reduces it.
  • Stability : Sulfanyl (-S-) linkages, as in the target compound and , are prone to oxidation, whereas ether (e.g., methoxy) or carbonyl groups (e.g., ) offer greater stability.

Biological Activity

The compound 3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one represents a novel addition to the family of triazolo[4,3-a]pyrazine derivatives. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities. The specific structural features of this compound suggest potential applications in various therapeutic areas.

Structural Characteristics

The molecular formula of the compound is C19H18N4OSC_{19}H_{18}N_4OS, with a molecular weight of 358.44 g/mol. The presence of a sulfanyl group , multiple aromatic rings, and a triazolo-pyrazine scaffold positions it as a candidate for significant biological activity.

Antibacterial Activity

Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit notable antibacterial properties. For instance, derivatives similar to the compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria. A study reported that certain triazolo derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

CompoundMIC against Staphylococcus aureusMIC against Escherichia coli
2e32 μg/mL16 μg/mL
364 μg/mL32 μg/mL

This suggests that compounds with similar structures may also possess significant antibacterial effects.

Antidiabetic Activity

Triazolo[4,3-a]pyrazines have been investigated for their potential in diabetes management. The pharmacophore associated with these compounds has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This mechanism is crucial for the development of new antidiabetic agents, as seen with sitagliptin phosphate, which incorporates a similar structural motif .

The biological activity of triazolo[4,3-a]pyrazine derivatives is often attributed to their ability to interact with key biological targets:

  • DNA Gyrase Inhibition : Some studies indicate that these compounds can bind to DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and transcription processes .
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding interactions with amino acid residues in target proteins, enhancing binding affinity and specificity.

Case Studies

  • Antimicrobial Evaluation : A series of synthesized triazolo derivatives were evaluated for their antimicrobial properties using the microbroth dilution method. Compounds exhibiting significant activity were further analyzed for structure-activity relationships (SAR), revealing that electron-donating groups at specific positions enhanced antibacterial efficacy.
  • Molecular Docking Studies : Computational studies have shown that certain derivatives can effectively dock into the active sites of bacterial enzymes such as DNA gyrase. This docking affinity correlates with observed biological activity, providing insights into the design of more potent derivatives .

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